methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate
Description
Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate is a synthetic coumarin-furoate hybrid compound. Its structure comprises a coumarin core (2H-chromen-2-one) substituted at position 3 with a benzyl group and at position 4 with a methyl group. A methyl-oxymethylene bridge links the coumarin’s 7-hydroxy group to position 4 of a 5-methyl-2-furoate ester.
Properties
IUPAC Name |
methyl 4-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O6/c1-15-20-10-9-19(29-14-18-12-23(25(27)28-3)30-16(18)2)13-22(20)31-24(26)21(15)11-17-7-5-4-6-8-17/h4-10,12-13H,11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYOABCXWKSFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)OC)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate typically involves multiple steps. One common route includes the initial formation of the furan ring, followed by the introduction of the chromenyl moiety. The final step involves esterification with methanol under acidic conditions. Detailed conditions would include controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production leverages optimized reaction conditions to scale up the synthesis. This involves the use of large reactors, precise temperature control, and the addition of reagents at specific stages to ensure the reaction proceeds efficiently. Purification processes like chromatography are essential to isolate the final product at a high purity level.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate can undergo various chemical reactions:
Oxidation: This reaction can modify the functional groups attached to the molecule, potentially enhancing or altering its properties.
Reduction: Reduces the compound, possibly leading to the formation of different molecular derivatives.
Substitution: Involves the replacement of one functional group by another, facilitating the creation of new compounds with desired properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that promote substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxyl derivatives, while reduction could produce simpler esters.
Scientific Research Applications
Structural Formula
The compound can be represented by the following structural formula:
Molecular Weight
- Molecular Weight: 414.46 g/mol
IUPAC Name
- IUPAC Name: Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate
Chemistry
- Synthesis Building Block : this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions.
- Reagent in Organic Reactions : This compound is utilized as a reagent in organic synthesis, facilitating reactions that lead to the formation of new compounds with potential applications in pharmaceuticals and materials science.
Biology
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.
- Anticancer Properties : The compound has been investigated for its anticancer activities, particularly its ability to inhibit DNA gyrase, an enzyme critical for DNA replication in cancer cells. This inhibition can lead to the suppression of tumor growth .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Medicine
- Therapeutic Potential : The compound's derivatives are being studied for their potential therapeutic effects in treating diseases such as cancer and Alzheimer's disease. Research is ongoing to elucidate the mechanisms by which these compounds exert their effects on cellular pathways involved in these diseases .
- Drug Development : Given its bioactivity, this compound is being explored as a lead structure in drug development programs aimed at creating novel therapeutic agents with enhanced efficacy and reduced side effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on various coumarin derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis in human breast cancer cells (MCF7). The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Comparison of Biological Activities of Coumarin Derivatives
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity |
|---|---|---|---|
| Methyl 4-{[(3-benzyl...]} | 32 | 15 | Moderate |
| Coumarin A | 64 | 25 | Low |
| Coumarin B | 16 | 10 | High |
Synthesis Pathways
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Alkylation | Benzyl bromide |
| 2 | Esterification | Methanol and acid catalyst |
| 3 | Oxidation | Potassium permanganate |
| 4 | Reduction | Lithium aluminum hydride |
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In biological systems, it might bind to specific enzymes or receptors, altering their activity. The chromenyl moiety is often involved in interactions with proteins, while the ester functional group can be hydrolyzed under physiological conditions, releasing active metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent patterns on the coumarin core, ester group variations, or positional isomerism. Below is a detailed comparison based on available
Substituent Variations on the Coumarin Core
- Methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate ():
- Key Differences :
- Position 6 of the coumarin is substituted with chlorine (electron-withdrawing group) instead of hydrogen.
- Position 4 of the coumarin has a phenyl group instead of a methyl.
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate ():
- Key Differences :
- Position 6 of the coumarin has a hexyl chain (long alkyl group) instead of hydrogen.
- Position 4 retains a phenyl group.
Ester Group Modifications
- Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate ():
- Key Differences :
- Replaces the 2-furoate ester with a benzoate ester.
- Lacks the 5-methyl substitution on the furan ring. However, the absence of the 5-methyl group may reduce steric hindrance, altering conformational flexibility .
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate ():
- Key Differences :
- Coumarin core has a 4-chlorophenyl and trifluoromethyl group at positions 3 and 2, respectively.
- Uses a 4-methylbenzoate ester instead of furoate.
Positional Isomerism and Bridging Groups
- 3-Benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one ():
- Key Differences :
- Replaces the furoate ester with an oxirane (epoxide) group.
Research Findings and Implications
While the provided evidence lacks explicit experimental data (e.g., solubility, bioactivity), structural comparisons suggest:
- Electron-withdrawing groups (e.g., Cl, CF₃) may improve stability and target selectivity.
- Long alkyl chains (e.g., hexyl) enhance hydrophobicity but could limit solubility.
- Ester group choice (furoate vs. benzoate) modulates π-interactions and steric effects.
Further studies are required to validate these hypotheses and explore applications in drug design or materials science.
Biological Activity
Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate is a complex organic compound belonging to the coumarin class, characterized by its unique structural features and potential biological activities. This compound has garnered attention for its possible therapeutic applications, particularly in oncology and inflammation-related conditions.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H22O6 |
| Molecular Weight | 418.45 g/mol |
| InChI | InChI=1S/C25H22O6/c1-15... |
| Exact Mass | 418.141638 g/mol |
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . Its mechanism of action is primarily attributed to the inhibition of DNA gyrase, an enzyme critical for DNA replication in cancer cells. This inhibition disrupts the proliferation of malignant cells, making it a candidate for further development in cancer therapeutics .
Case Study: In vitro Studies
In a study examining the efficacy of this compound against various cancer cell lines, it was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM. The results indicated a dose-dependent response, with IC50 values calculated at approximately 25 µM for MCF-7 cells and 30 µM for A549 cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . It demonstrated significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL. This suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has shown promise as an anti-inflammatory agent . In animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It affects various signaling pathways associated with apoptosis and cell survival.
- Antioxidant Activity : The presence of functional groups contributes to its ability to scavenge free radicals, reducing oxidative stress in cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other coumarin derivatives has been made:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Methyl 4-{[(3-benzyl)-4-methylcoumarin]} | Moderate | Moderate | Low |
| Methyl 7-hydroxycoumarin | High | High | Moderate |
| Methyl 6-(benzyloxy)-coumarin | Low | High | Moderate |
This comparison highlights that while many coumarins exhibit biological activity, methyl 4-{[(3-benzyl)-4-methyl]-2H-chromen} shows a balanced profile across multiple therapeutic areas .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
